Cinoxacin

Vue d'ensemble

Description

Cinoxacin is a synthetic antibacterial agent used to prevent and treat infections of the urinary tract . It is closely related structurally to nalidixic acid . It is active against many gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family .

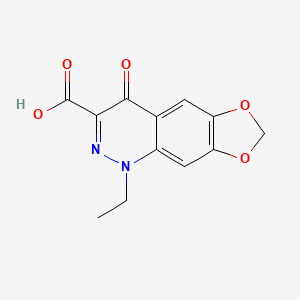

Molecular Structure Analysis

Cinoxacin has a molecular formula of C12H10N2O5 and a molecular weight of 262.2182 . It is chemically known as 1-ethyl-6,7-methylenedioxy-4 (1H)-oxocinnoline-3-carboxylic acid .Chemical Reactions Analysis

Cinoxacin interferes with DNA replication by inhibiting DNA gyrase and topoisomerase IV (topo IV) through tight DNA binding . The mechanism of action of Cinoxacin is comparable to nalidixic acid .Physical And Chemical Properties Analysis

Cinoxacin is a solid substance that is white to off-white in color . It has a melting point of 210°C and a boiling point of 517.2°C at 760 mmHg .Applications De Recherche Scientifique

-

Metal Complexes of Quinolone Antibiotics

- Field : Inorganic Chemistry

- Application : Cinoxacin, a quinolone antibiotic, can bind metal ions forming complexes in which they can act as bidentate, unidentate and bridging ligand . This interaction has important consequences for the solubility, pharmacokinetics and bioavailability of quinolones .

- Method : The complexation process involves the chemical functions found on the nucleus of quinolones . In strongly acidic conditions, quinolone molecules possessing a basic side nucleus are protonated and appear as cations in the ionic complexes .

- Results : Many metal complexes with equal or enhanced antimicrobial activity compared to the parent quinolones were obtained .

-

Cinnoline Derivatives

- Field : Medicinal Chemistry

- Application : Cinoxacin, a cinnoline derivative, exhibits a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic and antitumor activities .

- Method : Synthetic molecules bearing a cinnoline framework are extensively studied due to their various biological activities depending on the nature and position of their substituents .

- Results : The development of cinnoline based molecules constitute a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .

-

DNA Interaction

- Field : Biochemistry

- Application : Cinoxacin interacts with DNA, which contributes to deciphering the intimate action mechanism of cinoxacin on the bacterial DNA level .

- Method : The interaction is studied using UV-Vis absorption spectroscopy and fluorescence spectroscopy .

- Results : The interaction of cinoxacin with salmon sperm DNA is due to an electron transfer from the DNA to the excited-state of the quinolone antibiotic .

-

Antimicrobial Activity

- Field : Microbiology

- Application : Cinoxacin is a synthetic antimicrobial agent with in vitro activity against many gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family . It is used in the treatment of initial and recurrent urinary tract infections caused by susceptible microorganisms .

- Method : Cinoxacin inhibits bacterial deoxyribonucleic acid (DNA) synthesis, is bactericidal, and is active over the entire urinary pH range . Evidence exists that cinoxacin binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis .

- Results : It appears to also inhibit DNA gyrase. This enzyme is necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division is inhibited .

-

Analytical Applications

- Field : Analytical Chemistry

- Application : Analytical applications of complexation with metal ions were oriented toward two main directions: determination of quinolones based on complexation with metal ions or, reversely, determination of metal ions based on complexation with quinolones .

- Method : The complexation process involves the chemical functions found on the nucleus of quinolones . In strongly acidic conditions, quinolone molecules possessing a basic side nucleus are protonated and appear as cations in the ionic complexes .

- Results : Many metal complexes with equal or enhanced antimicrobial activity compared to the parent quinolones were obtained .

-

Spectrophotofluorimetric Analysis

- Field : Spectroscopy

- Application : A spectrophotofluorimetric method for the determination of cinoxacin was evaluated .

- Method : The interaction is studied using UV-Vis absorption spectroscopy and fluorescence spectroscopy .

- Results : An almost linear relation was found between fluorescence and concentration of cinoxacin .

-

Antifungal Activity

- Field : Mycology

- Application : Cinoxacin has been found to have antifungal properties. It is effective against a variety of fungal species, making it a potential treatment for fungal infections .

- Method : The antifungal activity of Cinoxacin is believed to be due to its ability to interfere with the synthesis of fungal DNA, thereby inhibiting the growth and reproduction of fungal cells .

- Results : Studies have shown that Cinoxacin can effectively inhibit the growth of various fungal species .

-

Antimalarial Activity

- Field : Parasitology

- Application : Cinoxacin has demonstrated antimalarial activity. It has been found to be effective against Plasmodium species, the parasites that cause malaria .

- Method : The antimalarial activity of Cinoxacin is thought to be due to its ability to interfere with the DNA synthesis of the Plasmodium parasites .

- Results : Studies have shown that Cinoxacin can effectively inhibit the growth of Plasmodium parasites .

-

Anti-Inflammatory Activity

- Field : Pharmacology

- Application : Cinoxacin has been found to have anti-inflammatory properties. It can be used to reduce inflammation in various conditions .

- Method : The anti-inflammatory activity of Cinoxacin is believed to be due to its ability to inhibit the production of certain chemicals in the body that cause inflammation .

- Results : Studies have shown that Cinoxacin can effectively reduce inflammation in various conditions .

-

Analgesic Activity

- Field : Pharmacology

- Application : Cinoxacin has been found to have analgesic (pain-relieving) properties. It can be used to relieve pain in various conditions .

- Method : The analgesic activity of Cinoxacin is believed to be due to its ability to inhibit the production of certain chemicals in the body that cause pain .

- Results : Studies have shown that Cinoxacin can effectively relieve pain in various conditions .

-

Anxiolytic Activity

- Field : Psychiatry

- Application : Cinoxacin has been found to have anxiolytic (anxiety-reducing) properties. It can be used to reduce anxiety in various conditions .

- Method : The anxiolytic activity of Cinoxacin is believed to be due to its ability to affect certain chemicals in the brain that regulate mood and anxiety .

- Results : Studies have shown that Cinoxacin can effectively reduce anxiety in various conditions .

-

Antitumor Activity

- Field : Oncology

- Application : Cinoxacin has been found to have antitumor properties. It can be used to inhibit the growth of various types of cancer cells .

- Method : The antitumor activity of Cinoxacin is believed to be due to its ability to interfere with the DNA synthesis of cancer cells, thereby inhibiting their growth and reproduction .

- Results : Studies have shown that Cinoxacin can effectively inhibit the growth of various types of cancer cells .

Safety And Hazards

Cinoxacin is toxic and has been shown to cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is required .

Relevant Papers A systematic review and meta-analysis of randomized controlled trials published up to October 13, 2020, evaluated patients aged ≥12 years with either ≥2 episodes of lower urinary tract infection (UTI) within 6 months or ≥3 in the past year . The study found that the risk for developing UTI was 85% lower with prophylaxis in comparison with placebo . Another paper reviewed the pharmacological properties and therapeutic efficacy of Cinoxacin in the treatment of urinary tract infections . It concluded that Cinoxacin is an effective alternative for treating urinary tract infections due to common Gram-negative pathogens .

Propriétés

IUPAC Name |

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUWPHTZYNWKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022822 | |

| Record name | Cinoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4), 9.61e-01 g/L | |

| Record name | SID56422419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Evidence exists that cinoxacin binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis. It appears to also inhibit DNA gyrase. This enzyme is necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division is inhibited. | |

| Record name | Cinoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Cinoxacin | |

CAS RN |

28657-80-9 | |

| Record name | Cinoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28657-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinoxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028657809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinoxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cinoxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinoxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMK22VUH23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261-262, 261 °C | |

| Record name | Cinoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

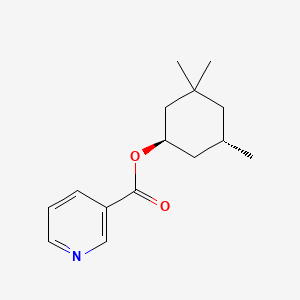

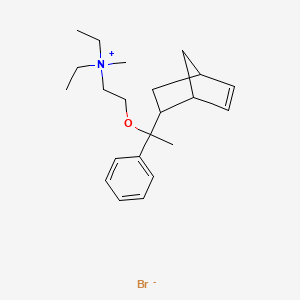

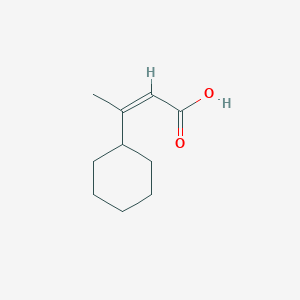

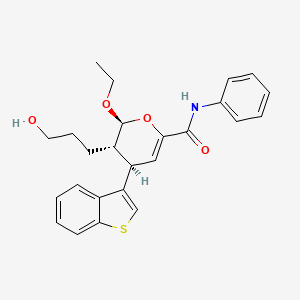

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)

![3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B1668989.png)

![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)

![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)

![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B1668996.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)